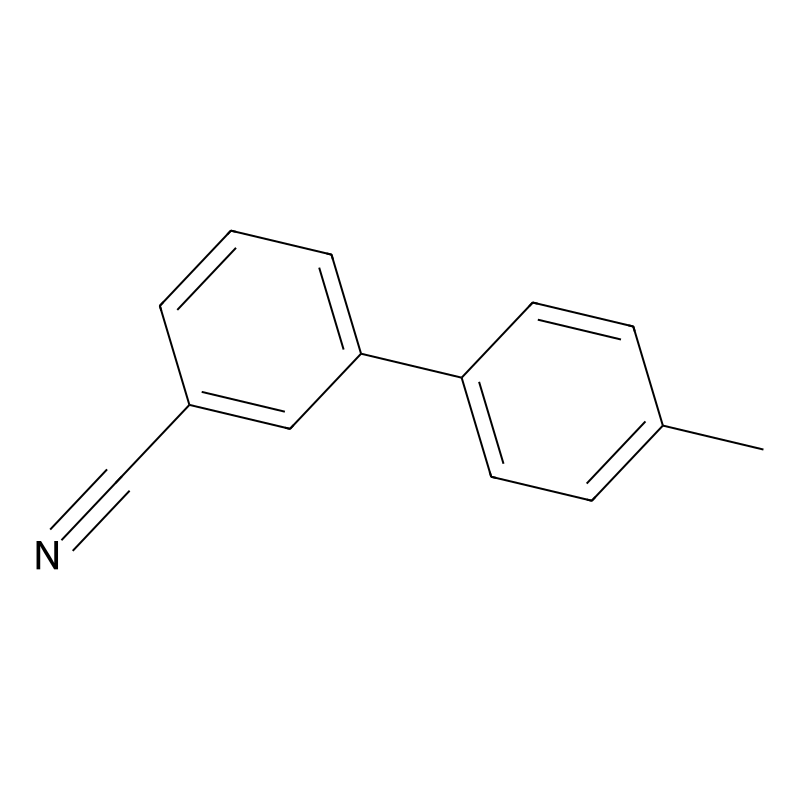

3-(4-Methylphenyl)benzonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

General Use

Scientific Field: Industrial Synthesis, Pharmaceuticals, and Scientific Research

Application Summary: 3-(4-Methylphenyl)benzonitrile is a chemical compound used as a precursor in industrial synthesis and as a solvent in the perfumery and pharmaceutical industries.

Methods of Application: The specific methods of application can vary widely depending on the context, but it is generally used as a solvent or a precursor in chemical reactions.

Results or Outcomes: The outcomes also depend on the specific use case.

Spectroscopic Characterization and Biological Activities Study

Scientific Field: Spectroscopy, Molecular Structure Analysis, Dielectric Studies, and Biological Activities

Application Summary: In this study, the molecular structure of 4-(3-aminophenyl)benzonitrile (a derivative of benzonitrile) was studied using Density Functional Theory.

Methods of Application: The study involved computational and experimental analysis of the vibrational modes of 4-(3-aminophenyl)benzonitrile. Natural Bond Orbital (NBO) analysis was used to study charge delocalization within the molecule.

Results or Outcomes: The study provided insights into the molecular structure and charge distribution of 4-(3-aminophenyl)benzonitrile.

[3+2] Cycloaddition Reaction Study

Scientific Field: Organic Chemistry, Reaction Mechanism Study

Methods of Application: The study used molecular electron density theory (MEDT) at the B3LYP/6–311++G (d,p) level of theory.

Results or Outcomes: The reactions proceeded through two pairs of stereo- and regioisomeric reaction pathways to generate four different products.

Interstellar Dust Study

Scientific Field: Astrochemistry

Application Summary: Benzonitrile, the simplest cyanoaromatic, was identified in interstellar dust.

Methods of Application: The study involved the use of radio astronomy to identify the presence of benzonitrile in a dust cloud estimated to be 430 light-years away.

Results or Outcomes: This discovery marked the first time an aromatic molecule has been discovered in space.

Ionic Fragmentation Products of Benzonitrile

Application Summary: This study investigated the ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic aromatic hydrocarbons.

Methods of Application: The study disentangled the fragmentation and formation processes that take place upon dissociative ionization of benzonitrile.

Results or Outcomes: The study revealed exothermic pathways to various (polycyclic) aromatic molecules, including the pentalene and phenylacetylene radical cations.

Pharmaceutical Industry

Scientific Field: Pharmaceutical Chemistry

Application Summary: In the pharmaceutical industry, benzonitrile is used as an intermediate in the production of various drugs.

Methods of Application: The specific methods of application can vary widely depending on the context, but it is generally used as an intermediate in the synthesis of various pharmaceutical compounds.

3-(4-Methylphenyl)benzonitrile, also known as 4-cyanophenyl-4-methylbenzene, is an aromatic organic compound characterized by the presence of a benzonitrile group attached to a para-methylphenyl group. Its molecular formula is , and it features a cyanide functional group (-CN) linked to a benzene ring, which is further substituted with a methyl group at the para position. The compound exhibits a unique crystal structure where the phenyl rings are inclined at an angle of approximately 48 degrees, contributing to its layered arrangement in solid form .

- Potential skin and eye irritant: Aromatic nitriles can cause irritation upon contact with skin or eyes.

- Suspected respiratory irritant: Inhalation of dust or fumes may irritate the respiratory system.

- Recommend standard laboratory practices: When handling this compound, it is advisable to wear gloves, safety glasses, and work in a well-ventilated fume hood.

- Nucleophilic Substitution: The nitrile group can be hydrolyzed to form corresponding carboxylic acids or amides.

- Electrophilic Aromatic Substitution: The methyl group on the aromatic ring can direct electrophiles to ortho and para positions, facilitating further functionalization.

- Reduction Reactions: The nitrile can be reduced to an amine using reagents such as lithium aluminum hydride or hydrogen in the presence of catalysts.

The biological activity of 3-(4-Methylphenyl)benzonitrile has not been extensively documented, but compounds with similar structures often exhibit pharmacological properties. For instance, benzonitrile derivatives are known for their roles in medicinal chemistry, particularly as potential anti-cancer agents or anti-inflammatory agents due to their ability to interact with specific biological targets .

The synthesis of 3-(4-Methylphenyl)benzonitrile is typically achieved through a reaction between 4-methylacetophenone and 4-cyanobenzaldehyde in the presence of a base such as sodium hydroxide. The process involves:

- Mixing equimolar amounts of 4-methylacetophenone and 4-cyanobenzaldehyde in ethanol.

- Adding sodium hydroxide and stirring the mixture at controlled temperatures.

- Isolating the crude product by filtration and purifying through recrystallization .

3-(4-Methylphenyl)benzonitrile finds applications in various fields:

- Organic Synthesis: It serves as an intermediate for synthesizing more complex organic molecules.

- Material Science: Due to its unique electronic properties, it may be explored for use in non-linear optical materials.

- Pharmaceuticals: Potentially useful in drug development due to its structural similarity to bioactive compounds.

Several compounds share structural similarities with 3-(4-Methylphenyl)benzonitrile. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| 4-(3-Methylphenyl)benzonitrile | Different methyl positioning | |

| 4-Hydroxy-3-methoxybenzonitrile | Contains hydroxyl and methoxy groups | |

| 4-Chloro-3-methylbenzonitrile | Chlorine substituent alters reactivity | |

| 3-Ethoxy-4-methoxybenzonitrile | Ethoxy and methoxy groups present |

The uniqueness of 3-(4-Methylphenyl)benzonitrile lies in its specific arrangement of substituents, which influences its chemical reactivity and potential biological activity compared to other similar compounds. This distinct structure allows for targeted modifications that can enhance its utility in various applications.